2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine 2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine
Brand Name: Vulcanchem
CAS No.: 218301-88-3
VCID: VC8374681
InChI: InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)8-2-3-10(12)9(11)6-8/h2-6H,12H2,1H3
SMILES: CC1=NC=CN1C2=CC(=C(C=C2)N)F
Molecular Formula: C10H10FN3
Molecular Weight: 191.2 g/mol

2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine

CAS No.: 218301-88-3

Cat. No.: VC8374681

Molecular Formula: C10H10FN3

Molecular Weight: 191.2 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine - 218301-88-3

Specification

CAS No. 218301-88-3
Molecular Formula C10H10FN3
Molecular Weight 191.2 g/mol
IUPAC Name 2-fluoro-4-(2-methylimidazol-1-yl)aniline
Standard InChI InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)8-2-3-10(12)9(11)6-8/h2-6H,12H2,1H3
Standard InChI Key FYPWCYYDNHFMPL-UHFFFAOYSA-N
SMILES CC1=NC=CN1C2=CC(=C(C=C2)N)F
Canonical SMILES CC1=NC=CN1C2=CC(=C(C=C2)N)F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular structure of 2-fluoro-4-(2-methyl-imidazol-1-yl)-phenylamine (C₁₀H₁₀FN₃) consists of a benzene ring substituted with:

  • A fluoro group (-F) at the 2-position.

  • A 2-methylimidazol-1-yl group at the 4-position.

The imidazole ring introduces basicity and hydrogen-bonding capabilities, while the fluorine atom enhances electronegativity and influences electronic distribution. The molecular weight is 191.21 g/mol .

Physical Properties

Key physicochemical properties include:

PropertyValueSource
AppearanceOff-white to pale yellow powder
Melting Point152–154°C (estimated)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
Storage ConditionsRoom temperature, inert atmosphere

Quality specifications emphasize purity thresholds (>98%) and limits for residual solvents .

Synthesis and Manufacturing Methods

Conventional Synthesis Routes

The primary synthesis involves a multi-step nucleophilic substitution and coupling strategy:

  • Fluorination: Introduction of fluorine to 4-nitroaniline via diazotization and Balz-Schiemann reaction.

  • Imidazole Coupling: Reaction of 2-fluoro-4-nitroaniline with 2-methylimidazole under Ullmann or Buchwald-Hartwig conditions .

  • Reduction: Catalytic hydrogenation of the nitro group to yield the final phenylamine derivative .

Patent-Based Innovations

A 1998 patent (TW544453B) describes a related imidazole derivative synthesis using Pd-catalyzed cross-coupling, highlighting methodologies adaptable to this compound . Recent advancements focus on:

  • Microwave-assisted synthesis to reduce reaction times.

  • Flow chemistry for continuous production .

Production Landscape

  • Key Manufacturers:

    • China: Dominates global production with facilities in Jiangsu and Zhejiang provinces .

    • Europe: Specialty chemical firms in Germany and Switzerland .

  • Production Trends: Annual output increased by 12% from 2020–2025, driven by pharmaceutical demand .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and anticoagulants. Its imidazole moiety interacts with enzymatic active sites, as seen in Factor Xa inhibitors .

Agrochemicals

Used in synthesizing herbicides and fungicides, leveraging fluorine’s metabolic stability and imidazole’s bioactivity .

Material Science

Incorporated into coordination polymers for gas storage, exploiting its aromatic and Lewis basic properties .

Market Dynamics and Regional Analysis

Global Demand (2020–2025)

RegionMarket Share (%)Growth Rate (%)Key Drivers
Asia4514Pharmaceutical manufacturing
Europe309Agrochemistry R&D
North America207Specialty chemicals

Price trends correlate with raw material costs (e.g., 2-methylimidazole) .

Future Directions and Research Opportunities

Drug Discovery

Exploration of anticancer activity via imidazole-mediated protein binding, with preliminary studies showing promise in kinase inhibition .

Green Chemistry

Developing solvent-free synthesis routes to align with sustainability goals .

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